

Spectroscopic data for 5-Nitro-2-indanone characterization

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Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

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Characterization of 5-Nitro-2-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **5-Nitro-2-indanone**. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-Nitro-2-indanone**. This data is critical for the structural confirmation and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.30	d	1H	Ar-H
~8.15	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~3.60	s	4H	-CH ₂ -C(O)-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type
~215.0	C=O
~150.0	Ar-C (C-NO ₂)
~145.0	Ar-C
~138.0	Ar-C
~128.0	Ar-CH
~125.0	Ar-CH
~120.0	Ar-CH
~45.0	-CH ₂ -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ketone)
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~850	Strong	C-N Stretch

Mass Spectrometry (MS) Data

Property	Value
Molecular Formula	C ₉ H ₇ NO ₃ [1]
Molecular Weight	177.16 g/mol [1]
Exact Mass	177.0426 Da [1]
Predicted Fragmentation (m/z)	Relative Intensity
177	[M] ⁺
147	[M-NO] ⁺
131	[M-NO ₂] ⁺
103	[C ₈ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 5-Nitro-2-indanone

This protocol is adapted from established methods for the nitration of 2-indanone.

Materials:

- 2-indanone
- Fuming nitric acid (95%)
- Chloroform
- Sodium hydroxide solution (10%)
- Saturated sodium chloride solution (brine)
- Ethyl acetate
- Cyclohexane
- Ice

Procedure:

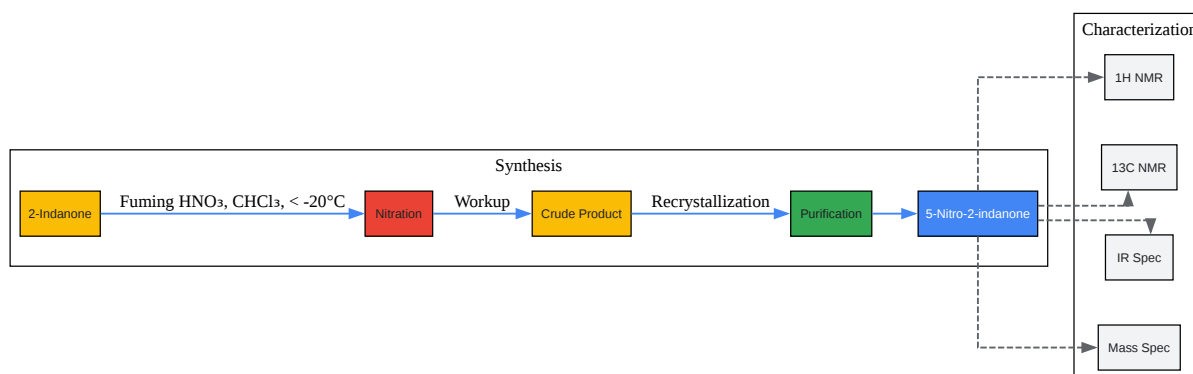
- In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
- In a separate container, measure 13 mL of 95% fuming nitric acid.
- Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C .
- With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, maintaining the temperature below -20°C .
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The R_f of the product is approximately 0.64, while the R_f of 2-indanone is approximately 0.79.
- After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
- Quench the reaction by carefully adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.

- Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with chloroform (3 x 30 mL).
- Combine the organic phases and wash with saturated saline until the organic layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a yellow solid.
- Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
- Filter the reddish-brown crystals and dry them under vacuum to yield **5-Nitro-2-indanone**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
- Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.

Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **5-Nitro-2-indanone**.

Caption: Molecular structure of **5-Nitro-2-indanone**.

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References

- 1. web.pdx.edu [web.pdx.edu]
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